molecular formula C10H7F2NO B11900890 2-(Difluoromethyl)-8-hydroxyquinoline

2-(Difluoromethyl)-8-hydroxyquinoline

Cat. No.: B11900890
M. Wt: 195.16 g/mol
InChI Key: VCAACEYSVJBKBN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-8-hydroxyquinoline is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties This compound is characterized by the presence of a difluoromethyl group attached to the quinoline ring, which imparts distinct chemical and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-8-hydroxyquinoline typically involves the introduction of the difluoromethyl group onto the quinoline scaffold. One common method is the difluoromethylation of quinoline derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or iron, which facilitate the formation of the difluoromethyl group under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylation reagents and catalysts allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-8-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-8-hydroxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-8-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets. The hydroxy group at the 8th position can participate in redox reactions, further modulating the compound’s activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-8-hydroxyquinoline
  • 2-(Chloromethyl)-8-hydroxyquinoline
  • 2-(Bromomethyl)-8-hydroxyquinoline

Comparison: 2-(Difluoromethyl)-8-hydroxyquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The difluoromethyl group is a better hydrogen bond donor than the trifluoromethyl group, enhancing its biological activity. Additionally, the difluoromethyl group is less reactive than halomethyl groups, providing greater stability in various chemical environments .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

2-(difluoromethyl)quinolin-8-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)7-5-4-6-2-1-3-8(14)9(6)13-7/h1-5,10,14H

InChI Key

VCAACEYSVJBKBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)F

Origin of Product

United States

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